molecular formula C28H26ClN3O5S B11090901 Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11090901
M. Wt: 552.0 g/mol
InChI Key: PJDAFGVBPLSSEZ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is a complex organic compound with the following chemical formula: C29H22ClN3O5S2. It belongs to the class of thiazolidinone derivatives. Let’s break down its structure:

  • The benzoate group (C6H5COO-) is attached to the imidazolidinone ring.
  • The imidazolidinone ring contains a thioxo group (S=) and an amino group (NH2).
  • The 4-chlorobenzyl group is also part of the molecule.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate involves multistep reactions

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate can undergo various reactions:

    Oxidation: The thioxo group (S=) can be oxidized to a sulfone (SO) or sulfoxide (SO) under appropriate conditions.

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common reagents include bromine, N-bromosuccinimide (NBS), and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate finds applications in:

    Medicinal Chemistry: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Biological Studies: Researchers use it as a probe to study cellular processes.

    Materials Science: Its unique structure may inspire novel materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While Ethyl 4-[3-(4-chlorobenzyl)-4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxoimidazolidin-1-yl]benzoate is rare, similar compounds include other thiazolidinones and benzoyl-substituted derivatives.

Properties

Molecular Formula

C28H26ClN3O5S

Molecular Weight

552.0 g/mol

IUPAC Name

ethyl 4-[3-[(4-chlorophenyl)methyl]-4-[2-(4-methoxyanilino)-2-oxoethyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C28H26ClN3O5S/c1-3-37-27(35)19-6-12-22(13-7-19)32-26(34)24(16-25(33)30-21-10-14-23(36-2)15-11-21)31(28(32)38)17-18-4-8-20(29)9-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,30,33)

InChI Key

PJDAFGVBPLSSEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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